molecular formula C19H24N4O2S2 B2476311 2-(ethylthio)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1105247-64-0

2-(ethylthio)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2476311
CAS RN: 1105247-64-0
M. Wt: 404.55
InChI Key: OXYMZGDPBJSREO-UHFFFAOYSA-N
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Description

2-(ethylthio)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C19H24N4O2S2 and its molecular weight is 404.55. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

A study conducted by Palkar et al. (2017) focused on the design, synthesis, and QSAR studies of pyrazole derivatives, including structures similar to the compound . These compounds displayed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, while being non-cytotoxic to mammalian cells (Palkar et al., 2017).

Heterocyclic Synthesis

Brbot-Šaranović et al. (2000) reported on the synthesis and structure of new enaminones, related to the compound of interest, by reacting specific ethyl and amines. These structures, studied using NMR and X-ray diffractometry, contribute to the understanding of heterocyclic chemistry (Brbot-Šaranović et al., 2000).

Heterocyclic Synthesis and Antimicrobial Activity

Mohareb et al. (2004) synthesized benzo[b]thiophen-2-yl-hydrazonoesters and investigated their reactivity to produce various heterocyclic derivatives. These compounds demonstrated significant antimicrobial potential (Mohareb et al., 2004).

Thienopyrimidine Synthesis

Pokhodylo et al. (2010) explored transformations of amino and carbonyl/nitrile groups in Gewald thiophenes for thienopyrimidine synthesis. This research enhances the understanding of thienopyrimidine compounds and their potential applications (Pokhodylo et al., 2010).

Synthesis and Antimicrobial Evaluation

Bhuiyan et al. (2006) synthesized thieno[3,2-e]imidazo[1,2-c]pyrimidine derivatives, showing pronounced antimicrobial activity. This research underscores the antimicrobial potential of thienopyrimidine derivatives (Bhuiyan et al., 2006).

Biocidal Properties

Youssef et al. (2011) synthesized thiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-one and related compounds, which exhibited excellent biocidal properties against various bacteria and fungi (Youssef et al., 2011).

Human Leukocyte Elastase Inhibitors

Gütschow et al. (1999) developed 2-(diethylamino)thieno1,3ŏxazin-4-ones as inhibitors of human leukocyte elastase, contributing to the field of enzyme inhibition for therapeutic applications (Gütschow et al., 1999).

Antiavian Influenza Virus Activity

Hebishy et al. (2020) synthesized benzamide-based 5-aminopyrazoles and related derivatives, demonstrating significant antiavian influenza virus activity (Hebishy et al., 2020).

Antitumor Agents

Yoshida et al. (2005) developed benzothiazole derivatives with selective cytotoxicity against tumor cell lines, providing insights into the development of potential antitumor agents (Yoshida et al., 2005).

properties

IUPAC Name

2-ethylsulfanyl-N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S2/c1-3-9-20-17(24)10-23-18(14-11-26-12-15(14)22-23)21-19(25)13-7-5-6-8-16(13)27-4-2/h5-8H,3-4,9-12H2,1-2H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYMZGDPBJSREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=CC=CC=C3SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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